1-Iodo-4-(perfluorohexyl)butane
Overview
Description
1-Iodo-4-(perfluorohexyl)butane is a fine chemical . It is a chemical raw material that can be used for various purposes . This substance is often used in the chemical industry, especially in the synthesis of organic compounds .
Molecular Structure Analysis
The molecular formula of this compound is C10H8F13I . The molecular weight is 502.05 .Scientific Research Applications
Gas Separation Using Ionic Liquid Membranes
Supported ionic liquid membranes (SILMs) are reported to outperform standard polymers in gas separations, particularly in the context of CO2/N2 and CO2/CH4 separations. Research emphasizes the need to establish benchmarks for SILM performance and to project upper limits based on the physical chemistry of room temperature ionic liquids (RTILs). The literature suggests that the addition of functional groups or facilitated transport in SILMs does not necessarily enhance their separation performance. Instead, future research is directed towards exploring SILMs cast from RTILs with smaller molar volumes, especially for CO2 separations, and considering the dominant solvent/solvent interactions in functionalized RTILs (Scovazzo, 2009).
Biologically Produced Diols Separation
The review discusses the separation of biologically produced 1,3-propanediol and 2,3-butanediol, which are significant due to their broad range of applications. The separation of these diols from fermentation broth accounts for over 50% of the total costs in their microbial production. Methods like evaporation, distillation, membrane filtration, and liquid–liquid extraction are explored, but no single method has proven to be simple and efficient. The review emphasizes the need for improved methods in terms of yield, purity, and energy consumption, and suggests that technologies like aqueous two-phase extraction with short-chain alcohols and pervaporation deserve more attention (Xiu & Zeng, 2008).
Potential of Radio Frequency Plasma in Decomposing MTBE
A study explores the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. The feasibility of applying radio frequency (RF) plasma for decomposing and converting MTBE is demonstrated. It reveals that using RF plasma to decompose MTBE while adding hydrogen offers an alternative method for converting MTBE into various hydrocarbons like CH4, C2H4, C2H2, iso-butane, and iso-butene (Hsieh et al., 2011).
Microbial Degradation of Polyfluoroalkyl Chemicals
This review delves into the environmental biodegradability studies of polyfluoroalkyl chemicals, which are potential precursors of perfluoroalkyl acids (PFAAs). The study focuses on laboratory investigations of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives. It identifies the need for future biodegradation studies, environmental monitoring, and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Mejia Avendaño, 2013).
Safety and Hazards
1-Iodo-4-(perfluorohexyl)butane is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area and wear protective gloves, clothing, eye protection, and face protection .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-10-iododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F13I/c11-5(12,3-1-2-4-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCPRBGZFGTRGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F13I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30784341 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-10-iododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30784341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38565-61-6 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-10-iododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30784341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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